1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine can be compared with other similar compounds, such as:
- 1-Phenyl-4-(phenylsulfonyl)piperazine
- 1-(Phenylsulfonyl)-4-(2-pyridinyl)piperazine
- 1-Benzyl-4-(phenylsulfonyl)piperazine
These compounds share structural similarities but differ in their specific substituents and, consequently, their chemical and biological properties.
Properties
CAS No. |
488135-52-0 |
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Molecular Formula |
C16H25N3O2S |
Molecular Weight |
323.5g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C16H25N3O2S/c1-17-11-13-18(14-12-17)15-7-9-19(10-8-15)22(20,21)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
InChI Key |
XMKVGUZLDZCZMQ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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